REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1.I[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC([O-])(C)C.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=C3C=2C(C2C4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C=CC=2)=CC=C3)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH3:1][NH:2][C:3]1[C:8]([NH:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,5.6.7.8.9|
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Name
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Quantity
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11.95 g
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Type
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reactant
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Smiles
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CNC1=NC=CC=C1N
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Name
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Quantity
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16.22 mL
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Type
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reactant
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Smiles
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IC1=CC=CC=C1
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Name
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Quantity
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13.99 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[Na+]
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Name
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8,8′-bis(diphenylphosphino)-1,1′-binaphthalene
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Quantity
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60.4 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C=1C=CC=C2C=CC=C(C12)C1=CC=CC2=CC=CC(=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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1.777 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was degassed with N2 for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 20 h
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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DISSOLUTION
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Details
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Residue was dissolved in EtOAc
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Type
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CUSTOM
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Details
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a suspension was obtained
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Type
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FILTRATION
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Details
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filtered through a silica gel plug
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Type
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CONCENTRATION
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Details
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The desired product was concentrated
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Type
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CUSTOM
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Details
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recrystallized from DCM/hexanes providing a yield of 6.45 g, 33.3%
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Name
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Type
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Smiles
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CNC1=NC=CC=C1NC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |